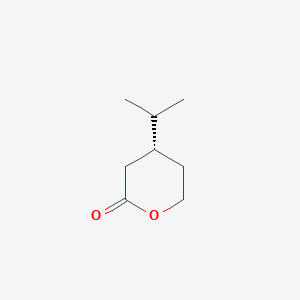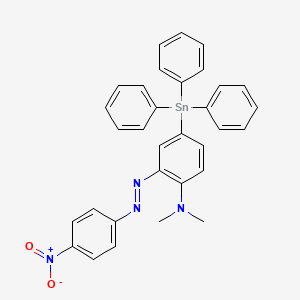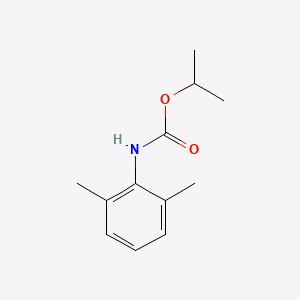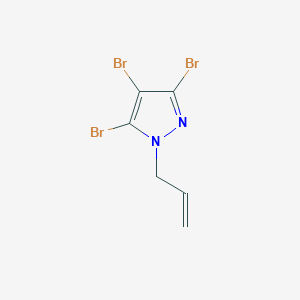![molecular formula C17H15N3O B11953067 3-phenyl-3,3a,5,10-tetrahydropyrrolo[2,3-b][1,5]benzodiazepin-4(2H)-one CAS No. 32952-47-9](/img/structure/B11953067.png)
3-phenyl-3,3a,5,10-tetrahydropyrrolo[2,3-b][1,5]benzodiazepin-4(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phényl-3,3a,5,10-tétrahydropyrrolo[2,3-b][1,5]benzodiazépin-4(2H)-one est un composé organique complexe appartenant à la classe des benzodiazépines. Les benzodiazépines sont reconnues pour leur large éventail d'activités pharmacologiques, notamment anxiolytiques, sédatives, relaxantes musculaires et anticonvulsivantes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 3-phényl-3,3a,5,10-tétrahydropyrrolo[2,3-b][1,5]benzodiazépin-4(2H)-one implique généralement des réactions organiques en plusieurs étapes.Les conditions de réaction incluent souvent l'utilisation de catalyseurs, de solvants et de réglages spécifiques de température et de pression pour garantir le rendement et la pureté souhaités du produit .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser l'efficacité et minimiser les coûts. Cela pourrait inclure des réacteurs à écoulement continu, des plateformes de synthèse automatisées et des techniques de purification avancées pour garantir une production de haute qualité .
Analyse Des Réactions Chimiques
Types de réactions
3-phényl-3,3a,5,10-tétrahydropyrrolo[2,3-b][1,5]benzodiazépin-4(2H)-one subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les acides, les bases, les agents oxydants, les agents réducteurs et les solvants tels que le dichlorométhane, l'éthanol et l'acétonitrile. Les conditions de réaction telles que la température, la pression et le pH sont soigneusement contrôlées pour obtenir les résultats souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent donner lieu à un large éventail de dérivés avec différents groupes fonctionnels .
Applications de la recherche scientifique
3-phényl-3,3a,5,10-tétrahydropyrrolo[2,3-b][1,5]benzodiazépin-4(2H)-one a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes et comme composé modèle pour l'étude des mécanismes réactionnels.
Biologie : Étudié pour ses activités biologiques potentielles, telles que l'inhibition enzymatique et la liaison aux récepteurs.
Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment anxiolytiques, sédatifs et anticonvulsivants.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 3-phényl-3,3a,5,10-tétrahydropyrrolo[2,3-b][1,5]benzodiazépin-4(2H)-one implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs et les enzymes. Il peut moduler l'activité des récepteurs neurotransmetteurs, entraînant des modifications de la signalisation neuronale et des réponses physiologiques. Les voies impliquées peuvent inclure l'inhibition de certaines enzymes ou l'activation de récepteurs spécifiques, ce qui entraîne les effets pharmacologiques observés.
Applications De Recherche Scientifique
3-phenyl-3,3a,5,10-tetrahydropyrrolo[2,3-b][1,5]benzodiazepin-4(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-phenyl-3,3a,5,10-tetrahydropyrrolo[2,3-b][1,5]benzodiazepin-4(2H)-one involves its interaction with specific molecular targets, such as receptors and enzymes. It may modulate the activity of neurotransmitter receptors, leading to changes in neuronal signaling and physiological responses. The pathways involved can include the inhibition of certain enzymes or the activation of specific receptors, resulting in the observed pharmacological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires comprennent d'autres benzodiazépines, telles que le diazépam, le lorazépam et le clonazépam. Ces composés présentent des similitudes structurales et des propriétés pharmacologiques, mais peuvent différer en termes de puissance, de durée d'action et d'applications spécifiques.
Unicité
Ce qui distingue 3-phényl-3,3a,5,10-tétrahydropyrrolo[2,3-b][1,5]benzodiazépin-4(2H)-one, ce sont ses caractéristiques structurales uniques, qui peuvent conférer des propriétés pharmacologiques distinctes et des applications potentielles. Son arrangement spécifique de groupes fonctionnels et de cycles peut entraîner des affinités de liaison et des activités différentes par rapport à d'autres benzodiazépines.
Propriétés
Numéro CAS |
32952-47-9 |
|---|---|
Formule moléculaire |
C17H15N3O |
Poids moléculaire |
277.32 g/mol |
Nom IUPAC |
3-phenyl-3,3a,5,10-tetrahydro-2H-pyrrolo[2,3-b][1,5]benzodiazepin-4-one |
InChI |
InChI=1S/C17H15N3O/c21-17-15-12(11-6-2-1-3-7-11)10-18-16(15)19-13-8-4-5-9-14(13)20-17/h1-9,12,15H,10H2,(H,18,19)(H,20,21) |
Clé InChI |
BBPHKRQZUUTHKD-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2C(=N1)NC3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6a,11,11a-Tetrahydro-5h-5,6,11-(methanetriyl)benzo[a]fluorene](/img/structure/B11952984.png)







![Butyramide, N-[2,2,2-trichloro-1-(2,4-dimethylphenylamino)ethyl]-](/img/structure/B11953039.png)


![Benzo[d][1,3]dioxol-5-ylmethyl o-tolylcarbamate](/img/structure/B11953051.png)


